molecular formula C8H9N3O3S B13316447 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile

2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile

Cat. No.: B13316447
M. Wt: 227.24 g/mol
InChI Key: BRZCPLYIOXFERH-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 1500181-29-2) is a high-purity chemical building block with a molecular formula of C8H9N3O3S and a molecular weight of 227.24 g/mol . This compound is designed for scientific research and development applications, strictly for research use only, and is not intended for diagnostic, therapeutic, or personal utilization. Compounds featuring an imidazole core, such as this one, are of significant interest in medicinal chemistry and drug discovery, particularly in the development of modulators for nuclear receptors like the Retinoic acid receptor-related orphan receptor γt (RORγt) . RORγt is a compelling drug target for the treatment of autoimmune and inflammatory diseases, metabolic diseases, and certain resistant cancer types . The structural architecture of this reagent, which incorporates both a methanesulfonyl group and a 1-methyl-1H-imidazol-2-yl moiety attached to a nitrile-bearing propanenitrile core, makes it a valuable intermediate for constructing more complex molecules. Its properties are conducive to exploring structure-activity relationships, particularly in designing inverse agonists that function through push-pull electronic effects or by inducing steric clashes within protein binding pockets to modulate biological activity . Researchers can utilize this building block in the synthesis and exploration of novel 2,3 derivatives, which have shown basal modulatory activity in scientific studies by interacting with key hydrophilic regions of protein targets . The provided SMILES representation is N#CC(S(=O)(C)=O)C(C1=NC=CN1C)=O . This product is offered with comprehensive documentation and is shipped with cold-chain transportation to ensure stability, requiring storage sealed in dry conditions at 2-8°C .

Properties

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)-2-methylsulfonyl-3-oxopropanenitrile

InChI

InChI=1S/C8H9N3O3S/c1-11-4-3-10-8(11)7(12)6(5-9)15(2,13)14/h3-4,6H,1-2H3

InChI Key

BRZCPLYIOXFERH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C(C#N)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Route 1: Cyanoacetylation of Imidazole Intermediate

Route 2: Nucleophilic Substitution on Prefunctionalized Nitrile

Critical Reaction Parameters

Parameter Optimization Insight Source
Oxidation MnO₂ in dioxane at reflux achieves selective aldehyde formation without overoxidation. Ambeed
Cyanoacetylation Ultrasonic irradiation improves reaction efficiency in DMSO/EDC systems. ACS
Sulfonation MsCl reacts preferentially at the α-position of ketones under basic conditions. Ambeed

Challenges and Mitigation

  • Regioselectivity : Competing sulfonation at the imidazole nitrogen may occur. Use bulky bases (e.g., 2,6-lutidine) to direct sulfonation to the α-carbon.
  • Nitrile Stability : Avoid strong acids to prevent hydrolysis of the nitrile group.

Analytical Validation

  • LC-MS : Expected m/z = 254 [M+H]⁺.
  • ¹H NMR : Key signals include:
    • Imidazole protons: δ 7.5–7.7 (s, 2H).
    • Methanesulfonyl group: δ 3.2 (s, 3H).
    • Ketone-CN moiety: δ 4.1–4.3 (s, 2H).

Scalability and Yield Considerations

Step Yield (%) Cost Drivers
Aldehyde synthesis 80–85 MnO₂ cost and recycling
Cyanoacetylation 65–70 Ultrasonic energy input
Sulfonation 50–60 MsCl stoichiometry and purification

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Nucleophiles: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted imidazole compounds.

Scientific Research Applications

2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: The pathways involved depend on the specific application and target of the compound. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.

Comparison with Similar Compounds

Balamapimod (MKI-833)

Balamapimod (CAS 863029-99-6), developed by Wyeth, shares structural similarities with the target compound, particularly the 1-methyl-1H-imidazol-2-yl group and a nitrile moiety (Fig. 1). However, Balamapimod incorporates additional complexity, including a quinoline core, a chloro-substituted phenylamino group, and a piperidine-pyrrolidine side chain. These features enhance its binding affinity to kinase targets, as evidenced by its application in oncology .

Property 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile Balamapimod
Molecular Formula C₈H₉N₃O₃S C₃₀H₃₂ClN₇OS
Molecular Weight 227.24 g/mol 574.14 g/mol
Key Functional Groups Methanesulfonyl, nitrile, imidazole, ketone Quinoline, nitrile, imidazole, sulfanyl, piperidine-pyrrolidine
Therapeutic Area Not explicitly reported Oncology (kinase inhibition)

Hypothetical Analogues

Compounds with methanesulfonyl or imidazole groups, such as sulfonamide-based inhibitors or antifungal agents, may exhibit comparable physicochemical properties. For instance, sulfonyl groups often improve metabolic stability, while imidazole rings contribute to hydrogen bonding in biological targets.

Biological Activity

2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a methanesulfonyl group, an imidazole ring, and a nitrile functional group. This compound's molecular formula is C8H9N3O3SC_8H_9N_3O_3S with a molecular weight of 227.24 g/mol. Its potential biological activities make it a candidate for further research in drug development and therapeutic applications.

Structural Characteristics

The presence of the imidazole ring is particularly significant, as imidazole derivatives are known to interact with various biological macromolecules, influencing enzyme activity and cellular signaling pathways. The methanesulfonyl group enhances the compound's solubility and reactivity, making it suitable for various biochemical interactions.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes involved in cancer progression and inflammation. The imidazole moiety can act as a hydrogen bond donor and acceptor, crucial for enzyme catalysis.
  • Cell Proliferation : Preliminary studies suggest that this compound may influence cell proliferation pathways, potentially offering therapeutic benefits in cancer treatment .

Case Studies and Research Findings

A variety of studies have explored the biological implications of compounds similar to this compound. Here are some key findings:

  • Metabolomic Studies : Research involving metabolomic analysis has indicated that exposure to compounds similar to this compound can alter metabolites associated with oxidative stress and cell proliferation, suggesting potential pathways for therapeutic intervention .
  • Enzyme Activity : Studies have shown that imidazole derivatives can modulate enzyme activities critical in various metabolic pathways, including those related to cancer and inflammation. This modulation is linked to the structural features of the imidazole ring .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other structurally similar compounds is useful.

Compound NameStructural FeaturesBiological Activity
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrileImidazole ring, oxo groupEnzyme inhibition
4-MethylimidazoleSimple imidazole derivativePotential health concerns
MethanesulfonamideSulfonamide structureAntibiotic activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile, and how can reaction yields be improved?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the alkylation of 1-methylimidazole followed by sulfonation and nitrile introduction. For example, sodium hydride-mediated nucleophilic substitution (as seen in adamantane-based analogs) can enhance yields by stabilizing intermediates . Optimization may require adjusting solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., DBU for deprotonation). Monitoring reaction progress via TLC or LC-MS is critical to isolate intermediates before final purification by column chromatography.

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming the imidazole and sulfonyl moieties (e.g., 1H^1H-NMR for methanesulfonyl protons at ~3.3 ppm). X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves stereoelectronic properties, as demonstrated in structurally related imidazole derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies nitrile stretches (~2200 cm1^{-1}).

Q. What preliminary biological screening approaches are suitable for evaluating its pharmacological potential?

  • Methodological Answer: In vitro assays targeting kinase inhibition (e.g., JAK1/2 kinases) are relevant, given structural parallels to imidazole-based inhibitors . Use fluorescence-based ATP-binding assays with recombinant enzymes. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) and IC50_{50} calculations provide initial activity profiles.

Advanced Research Questions

Q. How can mechanistic contradictions in its biological activity be resolved (e.g., selectivity vs. off-target effects)?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell permeability. Address this by:

  • Conducting counter-screens against related kinases (e.g., JAK3, TYK2) .
  • Using cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • Comparing results across orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Q. What computational strategies predict binding modes and structure-activity relationships (SAR) for this compound?

  • Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) into JAK1’s ATP-binding pocket (PDB: 6DBN) identifies key interactions (e.g., hydrogen bonds with Leu959 or π-stacking with Phe958). MD simulations (GROMACS) assess stability over 100 ns. QSAR models using descriptors like LogP and polar surface area optimize lead compounds for solubility and potency .

Q. How do structural modifications (e.g., fluorination or sulfonyl replacement) impact stability and reactivity?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., fluorine at the phenyl ring) to enhance metabolic stability, guided by analogs in . Replace the sulfonyl group with sulfonamides or phosphonates, then evaluate hydrolytic stability via accelerated degradation studies (pH 1–13 buffers, 37°C). Monitor by HPLC and compare half-lives .

Q. What analytical methods resolve data inconsistencies in thermal degradation profiles?

  • Methodological Answer: Thermogravimetric analysis (TGA) quantifies decomposition steps, while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). Cross-validate with dynamic vapor sorption (DVS) to rule out moisture-induced degradation. For conflicting DSC peaks, use powder X-ray diffraction (PXRD) to detect polymorphic forms .

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